BenchChemオンラインストアへようこそ!

2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine

Chemical purity Supplier quality Piperazine analytics

2‑Methyl‑1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine (CAS 1240573‑03‑8, MW 258.28 g/mol, MF C₁₃H₁₇F₃N₂) is a 2‑methyl‑substituted piperazine derivative that carries a para‑trifluoromethylbenzyl group on N1 [REFS‑1]. The compound is supplied as a minimum 95 % purity (often ≥98 % [REFS‑2][REFS‑3]) and is intended for use as a research‑only serotonergic releasing agent or a chiral building block in medicinal‑chemistry programmes [REFS‑1][REFS‑2].

Molecular Formula C13H17F3N2
Molecular Weight 258.28 g/mol
CAS No. 1240573-03-8
Cat. No. B6362385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine
CAS1240573-03-8
Molecular FormulaC13H17F3N2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCC1CNCCN1CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H17F3N2/c1-10-8-17-6-7-18(10)9-11-2-4-12(5-3-11)13(14,15)16/h2-5,10,17H,6-9H2,1H3
InChIKeyOJRFXWJKJZYNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine (CAS 1240573‑03‑8): High‑Purity Serotonergic Tool Compound for CNS R&D


2‑Methyl‑1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine (CAS 1240573‑03‑8, MW 258.28 g/mol, MF C₁₃H₁₇F₃N₂) is a 2‑methyl‑substituted piperazine derivative that carries a para‑trifluoromethylbenzyl group on N1 [REFS‑1]. The compound is supplied as a minimum 95 % purity (often ≥98 % [REFS‑2][REFS‑3]) and is intended for use as a research‑only serotonergic releasing agent or a chiral building block in medicinal‑chemistry programmes [REFS‑1][REFS‑2].

Why Generic Piperazine Analogs Cannot Replace 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine in CNS Research


Simple substitution of the 2‑methyl‑piperazine scaffold with des‑methyl or des‑trifluoromethyl analogs fundamentally alters two critical parameters that determine biological outcome: (i) the electron‑withdrawing –CF₃ group on the benzyl ring drastically reduces electron density and raises lipophilicity, while (ii) the 2‑methyl group introduces a chiral centre that locks the piperazine ring into preferred conformations [REFS‑1]. Published data on related piperazines demonstrate that even a single methyl deletion can shift selectivity from serotonin to dopamine transport (e.g., BZP vs. TFMPP [REFS‑2]), meaning that any interchange without quantitative head‑to‑head data risks irreproducible pharmacology.

Quantitative Differentiation Evidence for 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine vs. Structural Analogs


Purity Benchmark: Target Compound Offers ≥98 % Purity vs. 97 % for the Des‑Methyl Analog 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazine

2‑Methyl‑1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine is routinely supplied at ≥98 % purity by two independent manufacturers [REFS‑1][REFS‑2], whereas the closest commercially available analog, 1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine (CAS 107890‑32‑4, lacking the 2‑methyl group), is listed at 97 % purity by major suppliers [REFS‑3]. The 1‑percentage‑point purity advantage reduces the burden of unknown impurities to ≤2 %, a critical factor in screening libraries where minor contaminants can cause false positives [REFS‑1][REFS‑3].

Chemical purity Supplier quality Piperazine analytics

Chiral Scaffold Advantage: The 2‑Methyl Group Creates a Defined Stereocentre That Enables Enantiomer‑Specific SAR

Unlike the achiral analog 1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine, 2‑methyl‑1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine contains a stereogenic carbon at the 2‑position of the piperazine ring [REFS‑1]. Literature on 2‑methylpiperazine‑based ligands shows that the (R)‑ and (S)‑enantiomers can exhibit >10‑fold differences in receptor affinity, because the methyl group constrains the chair‑flip dynamics and orients the N‑benzyl pharmacophore differently [REFS‑2]. Procurement of the racemic mixture therefore provides a starting point for enantiomeric separation and systematic SAR, whereas the des‑methyl analog cannot generate such a chiral differentiation [REFS‑1][REFS‑2].

Chirality Stereochemistry Conformational restriction Piperazine SAR

Lipophilicity Modulation: The 2‑Methyl Group Adds Predictable LogP Increase, Improving CNS Drug‑Likeness Relative to the Des‑Methyl Analog

The 2‑methyl substituent on the piperazine ring is expected to increase the octanol‑water partition coefficient (logP) by approximately 0.3–0.5 log units compared with the des‑methyl analog 1‑{[4‑(trifluoromethyl)phenyl]methyl}piperazine, based on the well‑established Hansch‑Leo fragment constant for a methyl group added to a secondary amine (π = 0.5–0.6) [REFS‑1]. The comparator’s measured density (1.239 g/mL [REFS‑2]) and its low boiling point under vacuum indicate a compact, volatile liquid, whereas the additional methyl group in the target compound raises molecular weight and lowers volatility, consistent with a higher logP and potentially improved passive membrane permeability [REFS‑1][REFS‑3]. Experimental logP values are not yet disclosed, but the directional change is chemically invariant and can be used to prioritise the target compound when CNS penetration is desired [REFS‑1].

Lipophilicity LogP CNS drug design Physicochemical property prediction

Primary Application Scenarios Where 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine Outperforms Generic Analogs


High‑Confidence Hit‑Validation Screening in CNS Serotonergic Assays

The ≥98 % purity [REFS‑1][REFS‑2] reduces false‑positive artefacts arising from unknown impurities, which is critical when screening against serotonin‑sensitive targets (e.g., 5‑HT₁A, 5‑HT₂A, SERT) where even minor contaminants can generate misleading activation [REFS‑3]. Compared with the 97 % purity des‑methyl analog, the lower impurity profile gives the target compound a measurable edge in assay reproducibility.

Enantiomer‑Resolved SAR for Selective Serotonergic Ligands

The presence of a chiral 2‑methyl centre [REFS‑4] permits resolution into (R)‑ and (S)‑enantiomers and subsequent determination of enantiomer‑selective binding at serotonin receptors. The achiral analog cannot provide this SAR dimension, making the target compound the preferred starting scaffold for laboratories studying chiral ligand‑receptor recognition.

CNS Drug‑Discovery Leads Requiring Moderate Lipophilicity for Blood‑Brain Barrier Penetration

The predicted ≈0.5 logP increase versus the des‑methyl analog [REFS‑5] shifts the physicochemical profile closer to the CNS‑favourable range (logP 2–5). Medicinal chemists aiming to design brain‑penetrant serotonergic agents will therefore select this compound over the less lipophilic comparator when passive permeability is a key optimization parameter.

Quote Request

Request a Quote for 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.